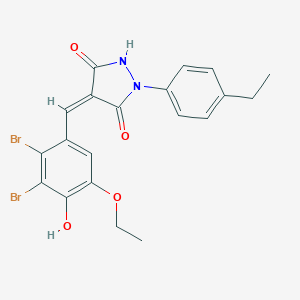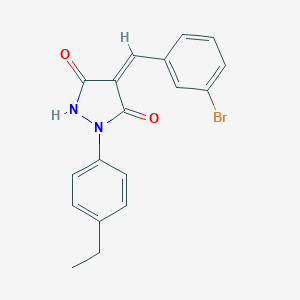![molecular formula C15H19ClN4OS B327263 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B327263.png)
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a phenoxy group, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with ethylene sulfide to form 2-(4-chlorophenoxy)ethanethiol. This intermediate is then reacted with cyclohexyl isocyanide and sodium azide under controlled conditions to yield the final tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the tetrazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid derivatives: Such as 2,4-dichlorophenoxyacetic acid.
Tetrazole derivatives: Such as 5-phenyl-1H-tetrazole.
Cyclohexyl derivatives: Such as cyclohexylamine
Uniqueness
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a phenoxy group, a sulfanyl group, and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H19ClN4OS |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
5-[2-(4-chlorophenoxy)ethylsulfanyl]-1-cyclohexyltetrazole |
InChI |
InChI=1S/C15H19ClN4OS/c16-12-6-8-14(9-7-12)21-10-11-22-15-17-18-19-20(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2 |
Clé InChI |
MXMUCBOWNHPSIX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-chloro-5-(5-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327180.png)

![3-Benzyl-2-(benzylimino)-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B327185.png)

![4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B327187.png)
![N-[4-(4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B327188.png)
![METHYL 3-(5-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B327190.png)
![1-(4-Fluorophenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327191.png)
![N'~1~,N'~2~-bis{4-[isopentyl(methyl)amino]benzylidene}ethanedihydrazide](/img/structure/B327193.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B327196.png)
![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B327199.png)

![butyl 3-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B327202.png)
